Granisetron is synthetically produced and does not occur naturally. Its development was aimed at providing a more effective treatment option for patients experiencing chemotherapy-induced nausea and vomiting.
The synthesis of granisetron involves several key steps, primarily focusing on the construction of its indazole core followed by functionalization.
Granisetron has a complex molecular structure characterized by its indazole core and bicyclic amine system. Its chemical formula is C18H24N4O, and it has a molecular weight of approximately 304.41 g/mol.
Granisetron's structure can be confirmed using various spectroscopic techniques:
Granisetron undergoes several chemical reactions during its synthesis:
Granisetron functions by selectively blocking the 5-hydroxytryptamine type 3 receptors located in the central nervous system and gastrointestinal tract. This action prevents the binding of serotonin, a key neurotransmitter involved in triggering nausea and vomiting.
Clinical studies have demonstrated that granisetron effectively reduces nausea and vomiting in patients undergoing chemotherapy or surgery, showcasing its role as a critical therapeutic agent in oncology .
Granisetron possesses distinct physical and chemical properties:
Granisetron has significant applications in medical science:
Granisetron (chemical name: 1-methyl-N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide) is a carbazole derivative with the molecular formula C₁₈H₂₄N₄O and a molecular weight of 312.41 g/mol [7]. Its structure features an indazole ring linked to a bridged azabicyclic moiety (granatane core), conferring rigidity and stereospecificity critical for receptor binding. The tertiary amine group (pKa = 9.6) protonates under physiological conditions, enabling electrostatic interactions with the 5-hydroxytryptamine type 3 (5-HT₃) receptor [1]. X-ray crystallography confirms that the (1S,5R) stereoisomer is the biologically active form, optimizing complementarity with the receptor’s binding pocket [7].
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₄O |
Molecular Weight | 312.41 g/mol |
Ionization State (pH 7.4) | Protonated tertiary amine |
Active Stereoisomer | (1S,5R) configuration |
LogP (Octanol-Water) | 2.8 (moderate lipophilicity) |
Granisetron competitively inhibits serotonin binding at 5-HT₃ receptors, which are ligand-gated ion channels predominantly located in vagal afferent neurons and the chemoreceptor trigger zone. Its binding affinity (Kᵢ = 0.24–0.3 nM) exceeds that of serotonin (5-HT) by >10,000-fold, reflecting subnanomolar potency [1] [4]. Mutagenesis studies identify critical receptor residues for binding:
Homology modeling reveals three binding orientations (Models A, B, C), with Model B predominating: the azabicyclic ring occupies a pocket between Trp183 and Tyr234, while the indazole moiety interacts with Phe226 and Trp90 [8]. This specificity minimizes off-target effects; granisetron shows negligible affinity for 5-HT₁, dopamine D₂, or histamine H₁ receptors (<1% binding at 1 μM) [4].
Absorption
Granisetron’s bioavailability varies by route:
Food does not alter oral absorption kinetics, but transdermal absorption is influenced by skin characteristics (e.g., stratum corneum thickness) [5].
Distribution
Granisetron distributes widely (volume of distribution = 2.5–3.5 L/kg), crossing the blood-brain barrier to inhibit central 5-HT₃ receptors. Plasma protein binding is 65% [4] [5]. Tissue concentrations are highest in the liver, kidneys, and intestines.
Metabolism
Hepatic cytochrome P450 enzymes drive metabolism:
Enzyme | Reaction | Metabolite | Activity |
---|---|---|---|
CYP1A1 | Aromatic hydroxylation | 7-hydroxy-granisetron | Inactive |
CYP3A4 | N-demethylation | 9-desmethyl-granisetron | Weakly active |
Genetic polymorphisms significantly impact clearance:
Elimination
Renal excretion accounts for 12% of unchanged drug, while fecal elimination predominates (45%) [4]. Metabolites undergo glucuronidation before excretion. The elimination half-life is 4–6 hours for intravenous formulations and 40 hours for transdermal systems [4] [5].
Granisetron synergizes with dexamethasone and neurokinin-1 (NK-1) antagonists to enhance antiemetic efficacy, particularly against delayed-phase emesis (24–120 hours post-chemotherapy):
Dexamethasone Synergy
NK-1 Antagonist Synergy
Clinical Outcomes: Triple therapy (granisetron + dexamethasone + NK-1 antagonist) increases complete response rates by 10–15% in acute emesis and 20–30% in delayed emesis over dual therapy [10]. Efficacy is sustained over six chemotherapy cycles, doubling the likelihood of complete protection [10].
Table 3: Synergistic Effects in Chemotherapy-Induced Nausea and Vomiting (CINV) Control
Regimen | Acute CINV Control (%) | Delayed CINV Control (%) |
---|---|---|
Granisetron alone | 50–60 | 20–30 |
Granisetron + Dexamethasone | 65–80 | 40–50 |
Granisetron + Dexamethasone + NK-1 | 75–90 | 60–80 |
This synergy addresses limitations of monotherapy, where 40% of patients experience delayed emesis despite acute-phase control [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7